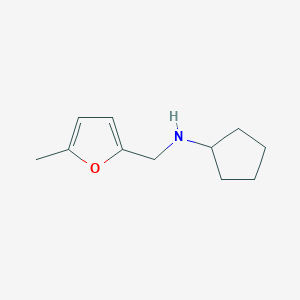
7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a benzyloxy group attached at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminophenol, which serves as the core structure.
Formation of Benzoxazine Ring: The 2-aminophenol undergoes a cyclization reaction with formaldehyde and a suitable aldehyde or ketone to form the benzoxazine ring.
Benzyloxy Group Introduction: The benzyloxy group is introduced through an etherification reaction using benzyl chloride and a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Bulk Synthesis: Large-scale cyclization and etherification reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride and sodium hydride in anhydrous conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced benzoxazine derivatives.
Substitution: Various substituted benzoxazine compounds.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds share structural similarities and are studied for their inhibitory activity against monoamine oxidase B.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are investigated for their potential as multi-target inhibitors for treating neurodegenerative diseases.
Uniqueness: 7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its unique benzoxazine core, which imparts distinct chemical and biological properties
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves the condensation of 2-aminophenol with benzaldehyde followed by reduction and cyclization reactions.", "Starting Materials": [ "2-aminophenol", "benzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminophenol with benzaldehyde in the presence of acetic acid to form 2-benzylideneamino-phenol", "Step 2: Reduction of 2-benzylideneamino-phenol with sodium borohydride in the presence of acetic acid to form 2-benzylamino-phenol", "Step 3: Cyclization of 2-benzylamino-phenol with sodium hydroxide in chloroform to form 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one" ] } | |
CAS-Nummer |
164471-23-2 |
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



